4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid is a complex organic compound with a molecular formula of C21H20N2O4S3 and a molecular weight of 460.597 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a benzoic acid group. It is primarily used in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid involves multiple steps. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazolidinone ring.
Condensation Reaction: The thiazolidinone ring is then condensed with a hexanoyl chloride derivative in the presence of a base to form the intermediate compound.
Amidation: The intermediate compound undergoes amidation with 4-aminobenzoic acid to yield the final product.
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including condensation reactions, amidation, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its unique structure. The thiazolidinone ring and thiophene moiety may play a role in its biological activities by binding to specific sites on proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-pyridinyl)hexanamide: Similar structure with a pyridine moiety instead of a benzoic acid group.
Ethyl 4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoate: An ester derivative of the compound.
Uniqueness
4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid is unique due to its combination of a thiazolidinone ring, thiophene moiety, and benzoic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H20N2O4S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
InChI |
InChI=1S/C21H20N2O4S3/c24-18(22-15-9-7-14(8-10-15)20(26)27)6-2-1-3-11-23-19(25)17(30-21(23)28)13-16-5-4-12-29-16/h4-5,7-10,12-13H,1-3,6,11H2,(H,22,24)(H,26,27)/b17-13+ |
InChI Key |
UCQNUKRINIYHNW-GHRIWEEISA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.